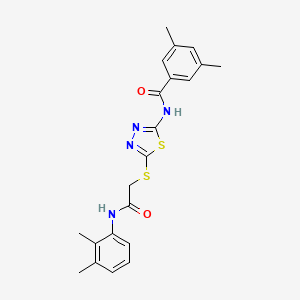
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S2 |
| Molecular Weight | 378.51 g/mol |
| Purity | Typically 95% |
1. Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The 1,3,4-thiadiazole derivatives have been linked to various cancer types due to their ability to modulate enzyme activity or receptor binding .
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7) demonstrated significant inhibition rates at varying concentrations. The use of the Trypan blue exclusion method confirmed substantial activity against these cancer cells .
2. Antimicrobial Properties
Thiadiazole derivatives are known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Research indicates that these compounds can effectively combat multidrug-resistant bacteria and fungi.
Antimicrobial Screening Results
In a comparative study assessing the minimum inhibitory concentration (MIC) against common pathogens:
- Staphylococcus aureus : Potent activity observed.
- Candida albicans : Significant antifungal properties noted .
3. Other Biological Activities
The biological importance of 1,3,4-thiadiazole derivatives extends to several other pharmacological properties:
- Anti-inflammatory : Reducing inflammation markers in various models.
- Antiviral : Potential activity against viral infections.
- Analgesic : Pain-relieving effects observed in animal models .
The mechanisms by which this compound exerts its biological effects involve:
- Modulation of specific enzyme activities.
- Interaction with cellular receptors leading to altered signaling pathways.
- Induction of apoptosis in cancer cells through various biochemical pathways .
Future Directions and Research Opportunities
Given the promising biological activities demonstrated by this compound and its derivatives, further investigation is warranted to:
- Explore its efficacy in clinical settings.
- Investigate potential side effects and safety profiles.
- Develop novel formulations that enhance bioavailability and therapeutic outcomes.
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-8-13(2)10-16(9-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAIJFEJXOSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













